molecular formula C5H6N4OS2 B12349445 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one

2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one

Katalognummer: B12349445
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: NVKJCESFALFXGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is a chemical compound with a complex structure that includes multiple sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include the use of thiourea and other sulfur-containing reagents under controlled temperature and pH conditions. Detailed synthetic routes often involve the formation of intermediate compounds that are subsequently converted into the final product through additional chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Ammonia, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one involves its interaction with various molecular targets and pathways. This compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins involved in cellular signaling and metabolic pathways, modulating their activity and influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan
  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Uniqueness

Compared to similar compounds, 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H6N4OS2

Molekulargewicht

202.3 g/mol

IUPAC-Name

2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one

InChI

InChI=1S/C5H6N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12)

InChI-Schlüssel

NVKJCESFALFXGP-UHFFFAOYSA-N

Kanonische SMILES

C12C(NC(=S)N1)NC(=S)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.